molecular formula C7H3ClF2N2 B12971331 2-Chloro-6,7-difluoro-1H-benzo[d]imidazole

2-Chloro-6,7-difluoro-1H-benzo[d]imidazole

Cat. No.: B12971331
M. Wt: 188.56 g/mol
InChI Key: CBKDJCARZUDAOF-UHFFFAOYSA-N
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Description

2-Chloro-6,7-difluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the benzimidazole ring, which imparts unique chemical and physical properties. Benzimidazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the reaction of 2-chloro-6,7-difluoroaniline with formic acid under acidic conditions to form the desired benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring .

Scientific Research Applications

2-Chloro-6,7-difluoro-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.

    Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-1H-benzo[d]imidazole
  • 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid
  • 2-Phenyl substituted benzimidazole derivatives

Comparison: Compared to similar compounds, 2-Chloro-6,7-difluoro-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C7H3ClF2N2

Molecular Weight

188.56 g/mol

IUPAC Name

2-chloro-4,5-difluoro-1H-benzimidazole

InChI

InChI=1S/C7H3ClF2N2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12)

InChI Key

CBKDJCARZUDAOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)F)F

Origin of Product

United States

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